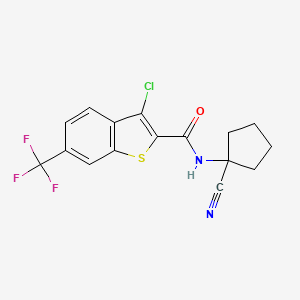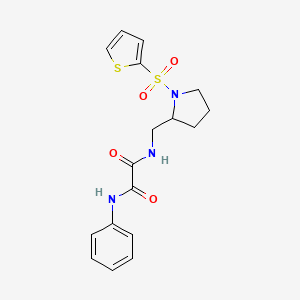
N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a novel compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific protein, which plays a crucial role in various physiological processes.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-phenyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide”, also known as “N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide”.
Anticancer Activity
The compound exhibits significant potential as an anticancer agent. Thiophene derivatives, including this compound, have been shown to possess cytotoxic properties against various cancer cell lines. The presence of the thiophene ring enhances the compound’s ability to interfere with cancer cell proliferation and induce apoptosis . This makes it a promising candidate for the development of new anticancer drugs.
Anti-inflammatory Properties
Research indicates that thiophene-based compounds can act as effective anti-inflammatory agents. The compound has shown potential in reducing inflammation by inhibiting key enzymes and pathways involved in the inflammatory response . This application is particularly valuable in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it useful in combating bacterial and fungal infections. Thiophene derivatives are known for their ability to disrupt microbial cell walls and inhibit the growth of pathogens . This application is crucial in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Organic Semiconductors
In the field of material science, the compound is explored for its use in organic semiconductors. Thiophene-based molecules are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s electronic properties make it suitable for use in flexible electronic devices and advanced display technologies.
Corrosion Inhibitors
The compound can be utilized as a corrosion inhibitor in industrial applications. Thiophene derivatives are effective in preventing the corrosion of metals by forming a protective layer on the metal surface . This application is particularly important in the oil and gas industry, where corrosion can lead to significant economic losses and safety hazards.
Antihypertensive Agents
The compound shows promise as an antihypertensive agent. Thiophene derivatives have been found to possess vasodilatory properties, which help in lowering blood pressure . This application is beneficial in the treatment of hypertension and related cardiovascular diseases.
Organic Photovoltaics
In the realm of renewable energy, the compound is investigated for its potential use in organic photovoltaics (OPVs). Thiophene-based compounds are known for their ability to absorb light and convert it into electrical energy . This makes them suitable for use in solar cells, contributing to the development of sustainable energy solutions.
Drug Delivery Systems
The compound can be employed in the design of advanced drug delivery systems. Its unique chemical structure allows for the targeted delivery of therapeutic agents to specific tissues or cells . This application enhances the efficacy and reduces the side effects of drugs, particularly in the treatment of cancer and other chronic diseases.
Propriétés
IUPAC Name |
N'-phenyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(17(22)19-13-6-2-1-3-7-13)18-12-14-8-4-10-20(14)26(23,24)15-9-5-11-25-15/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUROCREPMNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)
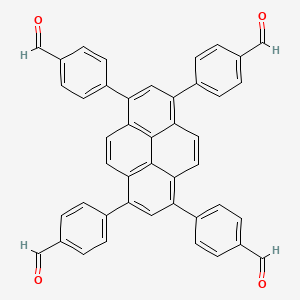
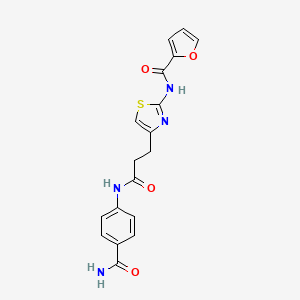
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
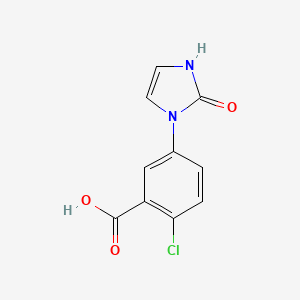

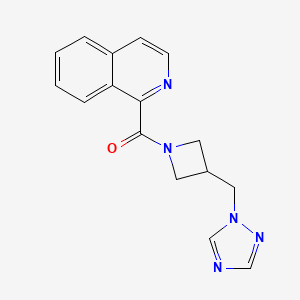
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
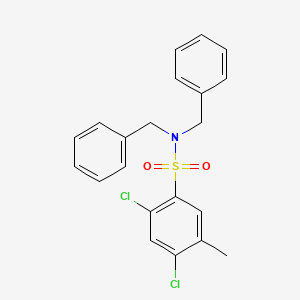
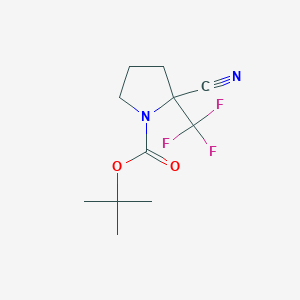
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)
